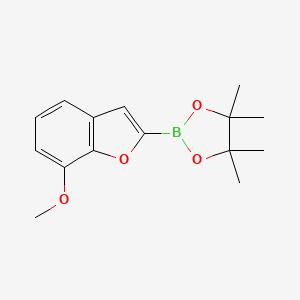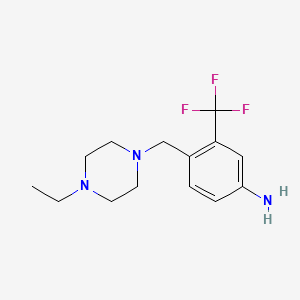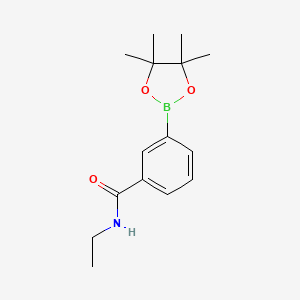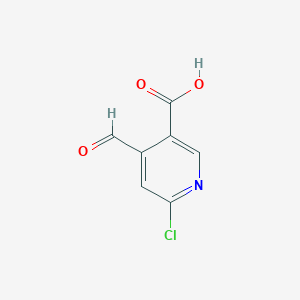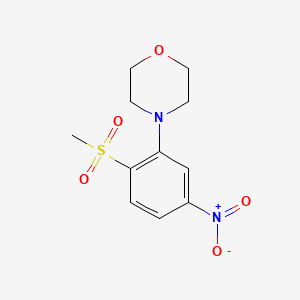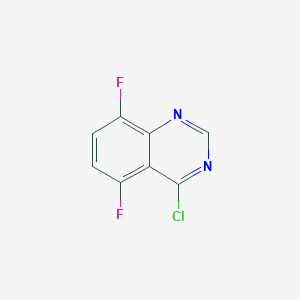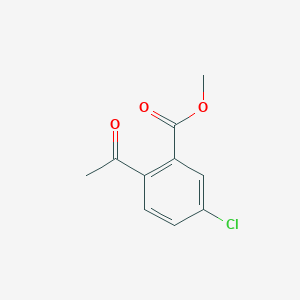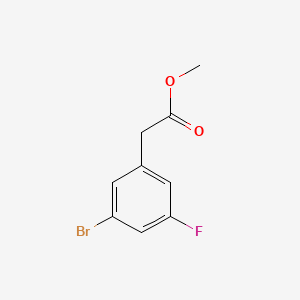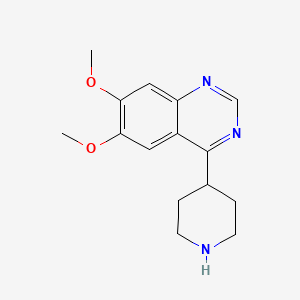
6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline
概要
説明
Synthesis Analysis
The synthesis of quinazoline derivatives, including 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline, involves the design and evaluation of their antiproliferative activities against human cancer cell lines . In one study, a series of novel 4,6,7-substituted quinazoline derivatives were synthesized and evaluated for their antiproliferative activities against human cancer cell lines .Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline ring substituted by two methoxy groups at positions 6 and 7 and a piperidin-4-yl group at position 4.科学的研究の応用
Synthesis and Chemical Properties
Antimalarial Potential
A significant application of 6,7-dimethoxyquinazoline derivatives is in the development of antimalarial drugs. Mizukawa et al. (2021) synthesized approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines, finding certain derivatives like SSJ-717 to exhibit high antimalarial activity, presenting a promising drug lead (Mizukawa et al., 2021).
Cardiotonic Activity
The compound has been studied for its potential as a cardiotonic agent. Nomoto et al. (1991) synthesized derivatives of 1-(6,7-dimethoxy-4-quinazolinyl)piperidine and found that certain derivatives demonstrated potent inotropic activity in anesthetized dogs (Nomoto et al., 1991).
CCR4 Antagonism
Another area of application is in the development of CC chemokine receptor-4 (CCR4) antagonists. Yokoyama et al. (2009) improved the potency of CCR4 antagonists by modifying the molecular structure, leading to compounds with significant anti-inflammatory activity in a murine model of acute dermatitis (Yokoyama et al., 2009).
Antihypertensive Activity
Research by Zheng Xiao-hui (2011) focused on synthesizing antihypertensive drugs like Doxazosin, Terazosin, and Prazosin from 6,7-dimethoxyquinazoline, showing effective yields and verifying the structure through NMR and IR spectroscopy (Zheng Xiao-hui, 2011).
Anticancer and Antimicrobial Potential
Kassab et al. (2016) designed novel 6,7-dimethoxyquinazoline derivatives and evaluated their anticancer and antimicrobial activities. Certain compounds displayed significant activity against human tumor cell lines and microbial strains, highlighting the potential of these derivatives in pharmaceutical applications (Kassab et al., 2016).
Metabolic Studies
The metabolic fate and transport-mediated excretion of derivatives of 6,7-dimethoxyquinazoline have also been studied. Umehara et al. (2009) identified major metabolites in human urine and plasma, providing insights into the renal and hepatic excretion mechanisms of these compounds (Umehara et al., 2009).
将来の方向性
The future directions for research on 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the antiproliferative activities of some quinazoline derivatives , there may be potential for further investigation into the anticancer properties of this compound.
作用機序
Target of Action
The primary target of 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline is P-glycoprotein (P-gp) . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in causing multi-drug resistance (MDR) in cancer treatment .
Mode of Action
This compound interacts with P-gp, inhibiting its function . This inhibition results in an increase in the accumulation of cytotoxic agents inside the cancer cells, thereby reversing drug resistance . It also suppresses P-gp ATPase activity, further inhibiting the efflux of cytotoxic agents .
Biochemical Pathways
The compound affects the biochemical pathway involving P-gp. By inhibiting P-gp, it prevents the efflux of cytotoxic agents from cancer cells, thereby increasing their intracellular concentration . This leads to enhanced cytotoxicity and reversal of drug resistance .
Result of Action
The compound has been shown to have potent anti-proliferative activity against cancer cells . It inhibits the proliferation of tumor cells and has been found to display potent activity against MGC-803 cells in vitro . It also induces apoptosis of MGC-803 cells and induces cell cycle arrest at the G1-phase .
生化学分析
Biochemical Properties
The biochemical properties of 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline are not fully understood yet. It is known that quinazoline derivatives have been found to interact with various enzymes and proteins
Cellular Effects
The cellular effects of this compound are also not fully understood. Some studies suggest that quinazoline derivatives can have significant effects on various types of cells and cellular processes . For example, they have been found to inhibit the proliferation, migration, and invasion of certain cancer cells
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. It is known that quinazoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
6,7-dimethoxy-4-piperidin-4-ylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-19-13-7-11-12(8-14(13)20-2)17-9-18-15(11)10-3-5-16-6-4-10/h7-10,16H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEHPKCVIFNEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)C3CCNCC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

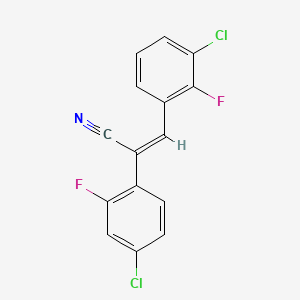

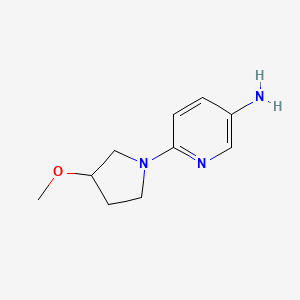

![N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide](/img/structure/B1428686.png)
